Product packaging for Ethericin B(Cat. No.:CAS No. 74605-28-0)

Ethericin B

Cat. No.: B1235964
CAS No.: 74605-28-0
M. Wt: 302.32 g/mol
InChI Key: FDRRGHPJYCPGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethericin B is a diphenylether antibiotic that was isolated from fermentations of Aspergillus funiculosus . As a specialized research compound, its structure has been identified as 4-carbethoxy-5,5'-dihydroxy-3,3'-dimethyl-diphenyl ether . This product is provided exclusively to facilitate basic scientific research and early-stage pharmaceutical investigations. Intended Use This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or therapeutic treatments of humans or animals. RUO products are indispensable tools for scientific discovery, drug discovery, and the development of new diagnostic assays . They are not subject to the regulatory approvals required for in vitro diagnostic (IVD) medical devices . Handling and Compliance By purchasing this product, the buyer acknowledges and agrees that it will be used solely for research purposes. Any use of this product in a diagnostic or clinical setting is strictly prohibited. Marketing, promotional materials, and technical support for this product must not make any claims regarding its performance in diagnosing, curing, mitigating, treating, or preventing disease .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O5 B1235964 Ethericin B CAS No. 74605-28-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74605-28-0

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

ethyl 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoate

InChI

InChI=1S/C17H18O5/c1-4-21-17(20)16-11(3)7-14(9-15(16)19)22-13-6-10(2)5-12(18)8-13/h5-9,18-19H,4H2,1-3H3

InChI Key

FDRRGHPJYCPGME-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1C)OC2=CC(=CC(=C2)O)C)O

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)OC2=CC(=CC(=C2)O)C)O

Other CAS No.

74605-28-0

Synonyms

4-carbethoxy-5,5'-dihydroxy-3,3'-dimethyldiphenyl ether
ethericin B

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Approaches for Isolation from Fungal Cultures

Chromatographic Purification Strategies

The purification of Ethericin B from the crude fungal extract is a multi-step process that relies on a sequence of chromatographic techniques. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. The strategy typically involves an initial fractionation by column chromatography followed by finer purification steps.

Initial separation of the crude extract is commonly performed using silica (B1680970) gel column chromatography. researchgate.net Silica gel, a polar stationary phase, effectively separates compounds based on their polarity. uni-hamburg.de A solvent gradient, starting with a non-polar solvent and gradually increasing in polarity, is used to elute the compounds from the column. For diphenyl ethers like this compound, a common mobile phase system involves a gradient of petroleum ether (or hexane) and ethyl acetate (B1210297). hplc.eu

Fractions collected from the initial silica gel column that show the presence of the target compound are often pooled and subjected to further purification using size-exclusion chromatography, frequently with Sephadex LH-20 as the stationary phase. researchgate.net This step separates compounds based on their molecular size.

The final stage of purification to achieve high-purity this compound typically involves high-performance liquid chromatography (HPLC), particularly in a reversed-phase configuration (RP-HPLC). researchgate.net This high-resolution technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, often a mixture of water and a miscible organic solvent like methanol (B129727) or acetonitrile. researchgate.net

A representative multi-step chromatographic purification process for a diphenyl ether like this compound from a fungal extract is detailed in the interactive table below.

Table 1: Representative Chromatographic Purification Scheme for this compound

Purification Step Stationary Phase Mobile Phase (Eluent) Purpose
Step 1: Vacuum Liquid Chromatography (VLC) Silica Gel Step gradient from petroleum ether to ethyl acetate (EtOAc), followed by methanol (MeOH) Initial fractionation of the crude ethyl acetate extract to separate compounds into groups based on polarity.
Step 2: Column Chromatography Sephadex LH-20 Methanol or CHCl₃/MeOH mixtures Further separation of the active fractions from VLC based on molecular size and polarity.
Step 3: Preparative Thin Layer Chromatography (pTLC) Silica Gel G₂₅₄ Chloroform (CHCl₃) / Acetone mixtures Isolation of the semi-pure compound from pooled fractions.

| Step 4: Semi-Preparative HPLC | Reversed-Phase C18 | Gradient of Methanol (MeOH) / Water (H₂O) | Final purification to yield highly pure this compound. |

Biosynthetic Pathways and Regulation

Enzymatic Foundations of Diaryl Ether Biosynthesis

The formation of the diaryl ether core, characterized by an aryl-O-aryl bond, is a key biosynthetic step accomplished through several distinct enzymatic strategies in fungi. nih.govresearchgate.net

The construction of the diaryl ether linkage is primarily achieved through two major routes: oxidative and non-oxidative mechanisms.

Oxidative Pathways: Oxidative coupling and oxidative rearrangement are the most common strategies for forming diaryl ethers. nih.govresearchgate.net One such pathway involves the oxidative rearrangement of benzophenone (B1666685) intermediates, catalyzed by copper-dependent oxidases, to form the ether bond. nih.govrsc.org In other cases, cytochrome P450 monooxygenases can install an ether bond to convert didepsides into depsidones, which can be further processed into diphenyl ethers. nih.gov

Non-Oxidative Pathway: A less common but significant mechanism for diaryl ether formation proceeds in a non-oxidative manner. nih.gov Research has uncovered a versatile thioesterase (TE) domain from a nonreducing polyketide synthase (NRPKS) that catalyzes diaryl ether formation through a series of steps. researchgate.net This process involves esterification, followed by an intramolecular SNAr reaction known as a Smiles rearrangement, and concluding with hydrolysis to release the final diphenyl ether product. researchgate.net This non-oxidative route represents a distinct and efficient strategy for constructing the ether linkage. researchgate.net

Polyketide synthases (PKSs) are fundamental to the biosynthesis of diphenyl ethers. nih.gov These large, multienzyme proteins assemble polyketide chains from simple acyl-CoA precursors, similar to fatty acid synthesis. researchgate.net Fungal diphenyl ethers are typically derived from nonreducing PKSs (NR-PKSs). researchgate.net

These NR-PKSs are responsible for synthesizing the initial aromatic monomer units, such as orsellinic acid or its derivatives. nih.gov In some pathways, the PKS itself is capable of directly forming the final diphenyl ether. acs.org For instance, the NR-PKS AN7909 contains a specialized thioesterase (TE) domain that not only releases the polyketide chain but also catalyzes the crucial ether bond formation. researchgate.net Following the initial assembly by the PKS, a variety of "tailoring" enzymes, such as oxidases, dehydrogenases, and decarboxylases, can further modify the core structure to produce the final, diverse array of diphenyl ether compounds. rsc.orgacs.org

Proposed Mechanisms of Aryl-O-Aryl Bond Formation

Precursors and Metabolic Intermediates in Ethericin B Biosynthesis

The biosynthesis of polyketide-derived compounds like this compound begins with simple metabolic precursors and proceeds through a series of intermediate molecules. researchgate.netle.ac.uk The pathway relies on the condensation of a starter unit, typically acetyl-CoA, with multiple extender units, which are usually malonyl-CoA. researchgate.net These building blocks are assembled by the PKS into a poly-β-keto chain, which is then cyclized and aromatized to form the initial phenolic acid monomers. For many fungal diphenyl ethers, these monomers are orsellinic acid or related structures. nih.govjst.go.jp These monomers are then dimerized and modified to create the final product.

While the specific intermediates for this compound are not fully elucidated, a general proposed pathway based on similar fungal diphenyl ethers can be outlined.

Step Compound Type Specific Compound (Proposed) Role in Pathway
1Starter UnitAcetyl-CoAProvides the initial two-carbon unit for the polyketide chain.
2Extender UnitMalonyl-CoAProvides two-carbon units for chain elongation.
3Aromatic MonomerOrsellinic AcidThe first key aromatic ring structure formed by PKS cyclization.
4Dimerized IntermediateDidepside IntermediateFormed by the ester linkage of two orsellinic acid-type units. nih.gov
5Ether-linked CoreDiorcinol-type structureFormed via rearrangement or oxidation to create the central ether bond. acs.org
6Final ProductThis compoundFormed after final tailoring reactions (e.g., decarboxylation, hydroxylation). acs.org

Genetic Basis of Biosynthetic Gene Clusters

The enzymes required for the production of a secondary metabolite like this compound are typically encoded by a set of genes located together on the chromosome, known as a biosynthetic gene cluster (BGC). nih.govmdpi.com This genetic arrangement allows for coordinated regulation of the entire pathway.

A typical fungal BGC for a diphenyl ether contains several key genes:

A core NR-PKS gene: This is the central gene that encodes the large polyketide synthase responsible for synthesizing the aromatic precursors. nih.govfrontiersin.org In the case of some diphenyl ethers, this PKS is solely responsible for producing the final ether-linked scaffold. acs.org

Genes for tailoring enzymes: The cluster also includes genes for various modifying enzymes. These can include cytochrome P450s, oxidases, dehydrogenases, and decarboxylases that perform post-PKS modifications to generate the final complex structure. nih.govrsc.org

Regulatory genes: BGCs often contain genes encoding transcription factors that control the expression of the other genes in the cluster, switching the pathway on or off in response to developmental or environmental signals.

Transporter genes: Genes encoding transporter proteins may also be present to export the final antibiotic product out of the fungal cell.

Genomic studies have identified conserved BGCs for diphenyl ether production across multiple fungal species, suggesting a common evolutionary origin for these pathways. nih.gov For example, the dpe cluster in Preussia isomera and the ors cluster in Aspergillus nidulans provide models for how these gene sets are organized and function to produce diaryl ether compounds. nih.govjst.go.jp The production of this compound in Aspergillus funiculosus is governed by a similar dedicated BGC. researchgate.net

Strategies for Biosynthetic Pathway Elicitation and Enhancement

Many fungal BGCs, including those for valuable antibiotics, are poorly expressed or completely silent under standard laboratory conditions. jst.go.jpmdpi.com Consequently, various strategies have been developed to activate these cryptic pathways to discover new natural products or enhance the yield of known compounds. jst.go.jp Methods include altering culture conditions, co-culturing with other microorganisms, and genetic engineering. jst.go.jpresearchgate.net Among these, chemical epigenetic modification has emerged as a powerful tool. frontiersin.orgsciopen.com

Epigenetic regulation, which involves modifications to DNA and histone proteins that alter gene expression without changing the DNA sequence, plays a major role in silencing fungal BGCs. nih.gov Two key mechanisms are DNA methylation and histone deacetylation, both of which tend to create a condensed chromatin structure that represses gene transcription. frontiersin.orgnih.gov

Chemical epigenetic modification uses small-molecule inhibitors to reverse these silencing marks, thereby activating cryptic BGCs. researchgate.net This approach involves adding these inhibitors to the fungal culture medium. researchgate.net

Histone Deacetylase (HDAC) Inhibitors: HDACs remove acetyl groups from histones, leading to gene silencing. frontiersin.org By using HDAC inhibitors such as suberoylanilide hydroxamic acid (SAHA), trichostatin A, and sodium butyrate, the acetylated state of histones is maintained, leading to a more open chromatin structure and activation of gene expression. mdpi.comfrontiersin.org This is one of the most widely used strategies for inducing secondary metabolite production in filamentous fungi. mdpi.comfrontiersin.org

DNA Methyltransferase (DNMT) Inhibitors: DNMTs add methyl groups to DNA, another signal for gene silencing. Inhibitors like 5-azacytidine (B1684299) can block this process, leading to the activation of previously silent genes and the production of novel metabolites. mdpi.comnih.gov

This strategy has successfully induced the production of hundreds of new or previously unobserved secondary metabolites from fungi by unlocking their hidden biosynthetic potential. mdpi.comresearchgate.net

Co-culture Fermentation Approaches

Co-culture fermentation, the simultaneous cultivation of two or more different microorganisms in a single environment, has emerged as a powerful strategy to enhance the chemical diversity of natural products. This technique mimics the natural microbial environment where different species interact, often leading to the activation of silent or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed in axenic (pure) cultures. uef.fijst.go.jp The interactions between microorganisms, which can be competitive or synergistic, can trigger the production of novel secondary metabolites or significantly increase the yield of known compounds. For the production of diphenyl ethers, a class of compounds to which this compound belongs, co-culture has shown significant promise.

Research has demonstrated that fungal-fungal and fungal-bacterial interactions can specifically induce the biosynthesis of diphenyl ethers. A notable example is the co-cultivation of Aspergillus nidulans with Aspergillus fumigatus. This interaction was found to enhance the production of several antibacterial diphenyl ethers, including violaceol I, violaceol II, and diorcinol (B3420825). researchgate.net Transcriptome analysis revealed that the co-culture activated the expression of the ors gene cluster in A. nidulans, which is responsible for producing these compounds. jst.go.jpresearchgate.net Interestingly, the same gene cluster in A. nidulans was previously found to produce orsellinic acid when co-cultured with the bacterium Streptomyces rapamycinicus, highlighting how different microbial interactions can unlock different metabolic pathways within the same fungus. jst.go.jp

Further studies have reinforced the utility of this approach. The co-culture of a Cladosporium sp. with Bacillus subtilis resulted in the production of a novel diphenyl ether that was not detected in the pure cultures of either microorganism. nih.gov Similarly, a new diphenyl ether was isolated from the co-culture of Penicillium pinophilum and Trichoderma harzianum. nih.gov These findings underscore the potential of co-culture as a tool to explore the untapped biosynthetic capabilities of fungi for producing complex molecules like this compound. While direct studies focusing on enhancing this compound production through co-culture are not extensively documented, the successful application of this method for other diphenyl ethers provides a strong rationale for its investigation.

Table 1: Examples of Diphenyl Ether Production via Co-culture Fermentation

Interacting Microorganisms Induced Diphenyl Ethers / Related Compounds Reference
Aspergillus nidulans & Aspergillus fumigatus Violaceol I, Violaceol II, Diorcinol, Cordyol C researchgate.net
Aspergillus nidulans & Streptomyces rapamycinicus Orsellinic acid (a precursor) jst.go.jp
Cladosporium sp. & Bacillus subtilis Novel diphenyl ether with a polyhydroxy side chain nih.gov
Penicillium pinophilum & Trichoderma harzianum Novel diphenyl ether nih.gov

Nutrient and Environmental Stress Modulation

The biosynthesis of secondary metabolites in fungi, including diphenyl ethers like this compound, is intricately linked to the surrounding nutritional and environmental conditions. Manipulating these factors, a process often referred to as elicitation, is a key strategy for optimizing the production of desired compounds. nih.govresearchgate.net Fungi often produce secondary metabolites in response to stress, which can be induced by nutrient limitation or by subjecting the culture to various physical or chemical stressors. researchgate.net

Nutrient availability is a critical regulator of fungal metabolism. Typically, secondary metabolite production is suppressed during the rapid primary growth phase (tropophase) when nutrients are abundant, and it is initiated during the stationary phase (idiophase) as key nutrients become depleted. researchgate.net Limiting essential nutrients such as carbon, nitrogen, or phosphate (B84403) is a well-established method to trigger secondary metabolism. The specific nutrient balance can significantly influence the type and quantity of metabolites produced. While specific optimal nutrient conditions for this compound production are not detailed in the available literature, this general principle suggests that optimizing the C:N ratio and the concentrations of other key minerals in the fermentation medium is a viable strategy for enhancing its yield.

Environmental stress is another powerful elicitor of secondary metabolite production. Fungi have evolved complex signaling pathways to respond to adverse conditions, and these responses often involve the activation of BGCs. frontiersin.org A compelling example is the effect of high hydrostatic pressure (HHP) on the deep-sea-derived fungus Aspergillus sydowii. Subjecting the fungus to HHP was shown to promote the production of the diphenyl ether diorcinol. frontiersin.orgnih.gov This suggests that physical stress can directly modulate the expression of genes involved in diphenyl ether biosynthesis. Other environmental stressors that have been successfully used to enhance secondary metabolite production in various fungi include:

Temperature shifts: Altering the incubation temperature outside the optimal range for growth.

UV Radiation: Exposure to UV-A, UV-B, or UV-C light can trigger defense responses and metabolite production. nih.gov

Osmotic Stress: Increasing the osmolarity of the medium by adding salts or sugars.

Heavy Metals: Introducing sub-lethal concentrations of metal ions.

These strategies function by activating stress-response signaling cascades within the fungal cells, which in turn can upregulate the transcription of secondary metabolite BGCs. mdpi.com

Table 2: Modulation of Fungal Secondary Metabolite Production by Stress Factors

Stress Factor Organism Effect Target Compound(s) Reference
High Hydrostatic Pressure (HHP) Aspergillus sydowii Enhanced production Diorcinol frontiersin.orgnih.gov
UV-B Radiation Hairy root cultures Increased yield Isoflavonoids, Withanolides nih.gov
Salt (NaCl) Centella asiatica cultures Augmented content Asiaticoside, Madecassoside researchgate.net
Nutrient Limitation General principle in fungi Triggers onset of production Various secondary metabolites researchgate.net

Chemical Synthesis and Analog Generation

Total Synthesis of Ethericin B

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, readily available starting materials. The primary disconnection strategy mirrors the forward synthesis plan.

The initial retrosynthetic disconnection involves the C-C bonds that attach the side chains to the aromatic rings. This is based on the forward-reaction strategy of C-H activation and cross-coupling, which allows for the installation of these groups onto an existing diaryl ether core. This simplifies the target molecule to a core diaryl ether intermediate.

The second key disconnection breaks the central aryl-O-aryl ether bond. This bond is envisioned to be formed via a nucleophilic aromatic substitution (SNAr) reaction in the forward synthesis. This disconnection splits the diaryl ether core into two simpler aromatic fragments: a phenol (B47542) derivative and an activated aryl halide. This modular approach allows for variability in both aromatic components, making it a powerful strategy for generating a library of related compounds. thieme-connect.comlibretexts.org

The successful execution of the total synthesis of this compound relies on a set of key chemical reactions that form the core structure and install the required functional groups with high precision.

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. nih.gov This transformation is typically achieved through cross-coupling reactions between a phenol and an aryl halide.

Nucleophilic Aromatic Substitution (SNAr): In the documented synthesis of this compound, the diaryl ether core is constructed using an SNAr reaction. thieme-connect.comresearcher.life This type of reaction is effective when one of the aromatic rings is "activated" by the presence of strong electron-withdrawing groups (like a nitro group), which facilitates the attack by a nucleophile, in this case, a phenoxide. google.com The strategy involves coupling simple aryl substrates under conditions that promote this substitution, establishing the central ethereal linkage efficiently. thieme-connect.com

Ullmann-type Reactions: While SNAr is the specified method for the concise synthesis of this compound, the Ullmann condensation is a classic and widely used alternative for forming diaryl ether bonds. google.com This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. nih.gov Modern advancements in catalysis have led to milder reaction conditions and broader substrate scope, often employing palladium or copper catalysts with specific ligands to facilitate the C-O bond formation. nih.gov Although not the primary route in the modular synthesis of this compound, Ullmann-type reactions represent an important and parallel methodology in the chemist's toolkit for constructing such motifs.

A key feature of the modern synthetic route to this compound is the use of C-H activation. thieme-connect.com This strategy avoids the need for pre-functionalizing the aromatic rings with groups like halides or boronic acids at the positions where substituents are to be added. Instead, it allows for the direct conversion of a C-H bond into a C-C bond.

In the synthesis of this compound and its analogs, a ruthenium-catalyzed C-H activation is employed as the second phase of the strategy. researchgate.netresearchgate.net After the diaryl ether core is assembled, this functionalization phase enables the precise introduction of various substituents through cross-coupling transformations. thieme-connect.com This modularity is a significant advantage, as it allows for the synthesis of Ethericin A, this compound, C10-deoxygerfelin, and diorcinol (B3420825) from a common intermediate, simply by varying the coupling partner in the C-H functionalization step.

While the final structure of this compound is achiral and thus does not require stereoselective steps for its assembly, the concept of regioselectivity is paramount to its synthesis.

Regioselectivity: The primary challenge in functionalizing the pre-formed diaryl ether core is controlling the position of the incoming substituents. The C-H activation strategy employed achieves high regioselectivity. The specific site of C-H activation is often directed by a functional group already present on the substrate, which coordinates to the metal catalyst and positions it over a specific C-H bond. This directed approach ensures that the cross-coupling occurs at the desired carbon atom, providing a single, well-defined product. The two-phase synthetic model—coupling first, then C-H functionalization—is explicitly designed to enable the precise and regioselective introduction of diverse substituents. thieme-connect.com

Key Synthetic Transformations and Methodologies

C-H Activation and Cross-Coupling Strategies

Semisynthesis and Derivatization Strategies

Semisynthesis involves using a naturally occurring compound as a starting material for chemical modifications. For a molecule like this compound, which is accessible through a short and efficient total synthesis, a semisynthetic approach is generally not pursued.

However, the modular total synthesis strategy is inherently a platform for derivatization and analog generation . thieme-connect.com The power of the two-phase approach lies in its flexibility. By starting with different simple aryl substrates for the initial SNAr reaction, the core diaryl ether structure can be varied. More significantly, the subsequent C-H activation/cross-coupling phase allows for the introduction of a wide array of different side chains. This enables the efficient synthesis of a library of this compound analogs from a common diaryl ether intermediate. researchgate.net This approach is ideal for structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are needed to understand its biological function.

Modification of this compound for Analog Generation

Once synthesized, this compound serves as a valuable scaffold for generating other bioactive analogs. Its structure, featuring reactive hydroxyl and ester groups, allows for targeted chemical modifications. A primary example of this is the generation of Ethericin A through the bis-O-methylation of this compound. thieme-connect.com This transformation is typically achieved using a methylating agent like methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH). thieme-connect.com The reaction proceeds efficiently, converting the two phenolic hydroxyl groups on this compound into methoxy (B1213986) groups, thus yielding Ethericin A. thieme-connect.com This specific modification highlights how a key natural product can be used as a late-stage intermediate to access other members of its family.

Synthesis of Related Diaryl Ether Natural Products from this compound (e.g., Ethericin A, C10-deoxygerfelin, diorcinol)

This compound is a strategic precursor for the concise synthesis of several other naturally occurring diaryl ethers. This approach streamlines the process, as the core diaryl ether structure is already in place. Researchers have successfully converted this compound into Ethericin A, C10-deoxygerfelin, and diorcinol. thieme-connect.comthieme-connect.comdntb.gov.ua

The synthesis of Ethericin A is accomplished via a straightforward bis-O-methylation of this compound. thieme-connect.com In a representative procedure, treating this compound with sodium hydride and methyl iodide in tetrahydrofuran (B95107) (THF) results in the formation of Ethericin A in high yield. thieme-connect.com

C10-deoxygerfelin can be produced from this compound through basic hydrolysis. thieme-connect.com This reaction selectively cleaves the ethyl ester group. By heating this compound in the presence of aqueous potassium hydroxide (B78521) (KOH), the ester is hydrolyzed to a carboxylic acid, yielding C10-deoxygerfelin after an acidic workup. thieme-connect.com

The synthesis of diorcinol from this compound involves a more forceful decarboxylation reaction. thieme-connect.com Heating this compound with a strong base like potassium hydroxide, followed by treatment with sulfuric acid at high temperatures, effectively removes the ethyl ester group and the adjacent carboxyl group (which is formed in situ), leading to the formation of diorcinol. thieme-connect.com

The following table summarizes the conversion of this compound into these related natural products:

Starting MaterialProductReagents and ConditionsYield (%)Citation
This compoundEthericin ANaH, MeI, THF, room temperature84% thieme-connect.com
This compoundC10-deoxygerfelin10% aq. KOH, EtOH, 80°C77% thieme-connect.com
This compoundDiorcinol1. 60% aq. KOH, 80°C; 2. 5% aq. H₂SO₄, 130°C70% thieme-connect.com

Development of Novel Synthetic Methodologies Applicable to Diaryl Ethers

The synthesis of this compound and its congeners has also spurred the development of new synthetic methods for constructing the diaryl ether linkage, which is the central structural motif of these compounds. researchgate.netthieme-connect.com Historically, methods like the Ullmann condensation have been used, which typically involves the copper-catalyzed reaction of a phenol with an aryl halide at high temperatures. scielo.org.mxnio.res.in While effective, this method often requires harsh conditions and can have limitations regarding substrate scope. scielo.org.mx

More contemporary approaches, such as the Buchwald-Hartwig C-O cross-coupling, offer milder reaction conditions and broader applicability. organic-chemistry.org These palladium-catalyzed methods have significantly improved the accessibility of diaryl ethers. organic-chemistry.org

A recent and highly relevant development is a two-phase synthetic strategy that has been successfully applied to the synthesis of this compound. thieme-connect.comthieme-connect.comdntb.gov.ua This methodology involves:

Coupling Phase: An initial SNAr (Nucleophilic Aromatic Substitution) reaction to form the diaryl ether bond. This step often involves reacting an electron-deficient aryl fluoride (B91410) with a phenol. thieme-connect.comresearcher.life For instance, the diaryl ether core of this compound can be constructed by coupling 3,5-dihydroxytoluene with methyl 4-fluoro-2-methylbenzoate in the presence of a base like cesium fluoride (CsF). thieme-connect.com

Functionalization Phase: Subsequent modification of the diaryl ether core using C-H activation/functionalization reactions. thieme-connect.comresearchgate.netthieme-connect.com This modern approach allows for the late-stage introduction of substituents at specific positions on the aromatic rings. In the synthesis of this compound, a ruthenium-catalyzed C-H hydroxylation was employed to install a hydroxyl group at a specific position on one of the aryl rings. thieme-connect.comresearchgate.net

This modular strategy, separating the formation of the core structure from its final functionalization, provides a flexible and efficient route to a variety of complex diaryl ether natural products. researchgate.netthieme-connect.com It avoids the need to carry sensitive functional groups through the entire synthetic sequence and allows for the rapid generation of analogs by modifying the C-H functionalization step.

Molecular and Cellular Pharmacology

Investigation of Biological Activities in Non-Human Systems

Antimicrobial Action Mechanisms (e.g., against bacteria and fungi)

Ethericin B has demonstrated notable antimicrobial properties. This diphenyl ether compound is active against both Gram-positive and Gram-negative bacteria, as well as some fungi. researcher.lifemdpi.com The primary mechanisms through which many antimicrobial agents act include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, inhibition of nucleic acid and protein synthesis, and interference with essential metabolic pathways. mdpi.comnih.gov

Bacterial resistance to antimicrobial agents can arise from several mechanisms, including the modification or inactivation of the drug, alteration of the target site, reduced permeability of the bacterial cell, and bypassing the targeted metabolic pathway. nih.gov For instance, some bacteria produce enzymes like β-lactamases that can hydrolyze and inactivate β-lactam antibiotics. mdpi.com Others may alter the structure of their penicillin-binding proteins (PBPs), reducing the drug's efficacy. nih.gov

The effectiveness of antimicrobial compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While specific MIC values for this compound are not detailed in the provided search results, the general class of diphenyl ethers, to which this compound belongs, has shown a range of antimicrobial activities. researchgate.net For example, other natural compounds have shown significant MIC values against various pathogens, such as spathullin B with an MIC of 1 µg/mL against S. aureus and chelerythrine (B190780) with an MIC of 1.9 µg/mL against P. aeruginosa. mdpi.com

Table 1: General Mechanisms of Antimicrobial Action

Mechanism of ActionDescriptionExamples of Affected Processes
Inhibition of Cell Wall Synthesis Prevents the formation of the peptidoglycan layer, leading to cell lysis.Peptidoglycan polymerization. nih.gov
Alteration of Plasma Membrane Integrity Disrupts the structure and function of the cell membrane, causing leakage of cellular contents.Ion balance, transport mechanisms.
Inhibition of Nucleic Acid Synthesis Interferes with the replication and transcription of DNA.DNA gyrase and topoisomerase activity. frontiersin.org
Inhibition of Protein Synthesis Binds to ribosomal subunits, preventing the translation of mRNA into proteins.Peptidyl transferase activity. frontiersin.org
Inhibition of Metabolic Pathways Blocks essential enzymatic reactions necessary for bacterial survival.Folic acid synthesis. nih.gov

Anti-proliferative Effects in Cellular Models

This compound is a member of the diaryl/diphenyl ether class of compounds, which are recognized for their cytotoxic and anti-proliferative activities. researchgate.net These compounds have been primarily isolated from marine organisms like sponges. researchgate.net

The anti-proliferative mechanisms of similar compounds often involve the induction of cell cycle arrest and apoptosis. nih.gov For instance, the natural compound artemisinin (B1665778) has been shown to inhibit the proliferation of human breast cancer cells by inducing a G1 cell cycle arrest. nih.gov This is achieved by downregulating the expression of key cell cycle proteins such as cyclin-dependent kinases (CDK2 and CDK4), cyclins D1 and E, and the E2F1 transcription factor. nih.gov

Studies on other complex molecules have demonstrated that their anti-proliferative effects can be selective for tumor cells and may also include the inhibition of cell migration and invasion, which are critical steps in metastasis. nih.gov The modification of molecular structures, such as the introduction of specific functional groups, can significantly impact the anti-proliferative potency of these compounds. nih.gov

While specific data on the anti-proliferative mechanism of this compound is not available in the provided results, the activities of related compounds suggest potential pathways for its action.

Table 2: Examples of Anti-proliferative Mechanisms of Natural Compounds

Compound ClassExample CompoundMechanism of ActionTarget Cell Lines
Sesquiterpene LactoneArtemisininInduces G1 cell cycle arrest, downregulates CDK2, CDK4, Cyclin D1, Cyclin E, E2F1. nih.govHuman breast cancer cells (MCF7). nih.gov
Estrone Analogs16AABE and 16BABEInduce apoptosis, disturb tubulin polymerization, inhibit cell migration and invasion. nih.govHuman gynecological cancer cell lines. nih.gov
Diphenyl EthersCompound 44 (a PBDE)Cytotoxicity. researchgate.netNBT-T2 rat bladder epithelial cells. researchgate.net

Other Documented Biological Activities in Preclinical Contexts

Diphenyl ethers, the class of compounds to which this compound belongs, have been reported to possess a variety of biological activities beyond antimicrobial and anti-proliferative effects. researchgate.net These include anti-inflammatory and antioxidant activities. researchgate.net For example, certain bromophenols isolated from marine algae have demonstrated anti-inflammatory effects by reducing inflammatory mediators in macrophage cells. researchgate.net

Identification and Characterization of Molecular Targets

Enzymatic Inhibition Studies (e.g., ERK phosphorylation, PTP1B, α-glucosidase)

While direct studies on this compound's enzymatic inhibition are not detailed in the provided results, the broader class of natural compounds it belongs to has been investigated for such activities. Key enzymes often targeted in metabolic diseases include Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. nih.govfrontiersin.org

PTP1B Inhibition: PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways. frontiersin.org Its inhibition is considered a therapeutic strategy for type 2 diabetes and obesity. frontiersin.orgjuniperpublishers.com Various natural compounds, such as geranylated flavonoids and xanthones, have shown potent inhibitory activity against PTP1B. nih.govnih.gov Kinetic studies of these inhibitors often reveal mixed or competitive inhibition patterns. nih.govnih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the digestive tract. oamjms.eu Its inhibition can help manage postprandial hyperglycemia. oamjms.eu Natural extracts and their isolated compounds have demonstrated significant α-glucosidase inhibitory activity, often superior to the standard drug acarbose. oamjms.eu These inhibitors are typically noncompetitive. nih.gov

ERK Pathway Modulation: The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The modulation of ERK phosphorylation is a known mechanism for some bioactive compounds. For instance, the interaction between cannabinoid and opioid receptors can lead to significant modulation of the ERK pathway. nih.gov

Table 3: Examples of Enzymatic Inhibition by Natural Compounds

Compound/ExtractTarget EnzymeIC₅₀ ValueType of Inhibition
MimulonePTP1B1.9 μM nih.govMixed type Ι nih.gov
6-geranyl-3,3',5,5',7-pentahydroxy-4'-methoxyflavaneα-glucosidase2.2 μM nih.govNoncompetitive nih.gov
Cratoxanthone APTP1B2.4 μM nih.govCompetitive nih.gov
γ-mangostinα-glucosidase1.7 μM nih.govMixed nih.gov
P. citrinum ethyl acetate (B1210297) extractα-glucosidase37.39 μg/mL oamjms.euNot specified

Receptor Binding and Modulation Investigations

Information regarding direct receptor binding and modulation investigations for this compound is not available in the provided search results. However, the concept of allosteric modulation is a relevant area of pharmacological research for compounds that may interact with receptors at sites distinct from the primary (orthosteric) ligand binding site. nih.gov

Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, and they can influence the affinity and/or efficacy of the orthosteric ligand. nih.gov This mechanism allows for a more nuanced modulation of receptor function compared to direct agonism or antagonism. wjgnet.com For example, μ-opioid receptor PAMs have been identified that potentiate the activity of endogenous agonists without having significant activity on their own. nih.gov

The study of receptor heterodimerization also reveals complex regulatory mechanisms. The formation of heterodimers between different receptors, such as opioid and cannabinoid receptors, can alter their pharmacological properties, including ligand binding, signaling, and trafficking. nih.govwjgnet.com

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of diaryl ethers is intrinsically linked to their three-dimensional structure and the nature of the substituents attached to their aromatic rings. researchgate.net The core diaryl ether scaffold serves as a versatile platform, and its activity can be finely tuned by strategic modifications.

Influence of Substituent Patterns on Activity

The type, position, and electronic nature of substituents on the aromatic A and B rings are critical determinants of the biological activity of diaryl ethers. nih.govnih.govresearchgate.net Common modifications include the introduction of hydroxyl, methoxy (B1213986), alkyl, and halogen groups, which can significantly alter a compound's potency and target specificity.

For instance, in studies of diaryl ether inhibitors of the Mycobacterium tuberculosis enzyme InhA, the addition of bulky substituents at various positions on the B-ring generally led to a marked decrease in both enzyme inhibition and antibacterial activity. nih.gov Conversely, the introduction of smaller amino or nitro groups at the ortho and para positions had a minimal impact on activity, with some aniline (B41778) and nitro derivatives showing comparable or even improved potency while having better calculated physical properties like ClogP. nih.gov Similarly, studies on polybrominated diphenyl ethers (PBDEs) indicate that the position and number of bromine substituents can dramatically affect cytotoxicity, with activity often decreasing as the number of bromine atoms on a ring increases. mdpi.com For some steroidal diaryl ethers, the presence of a fluorine atom, which is often used as a bioisostere for hydrogen, was found to be disadvantageous for antiproliferative activity against certain cell lines, contrary to the general expectation. mdpi.com

Analog Series Substituent Modification Observed Effect on Biological Activity Reference
Diaryl Ether InhA InhibitorsBulky group on B-ringSignificant reduction in enzyme inhibition and antibacterial activity. nih.gov
Diaryl Ether InhA InhibitorsOrtho/para-amino or meta-nitro group on B-ringMaintained or improved activity with better ClogP values. nih.gov
Polybrominated Diphenyl Ethers (PBDEs)Increased number of bromine substituentsGeneral decrease in cytotoxic activity. mdpi.com
Steroidal Diaryl Ethers4-Fluorophenyl derivativeDisadvantageous for antiproliferative activity against HeLa cells. mdpi.com
Diaryl Ferrocenyl ButenesProtic groups (e.g., -OH, -NH2)Strong cytotoxic effects observed. researchgate.net

Impact of Aromatic Ring Modifications

Modifications to the core aromatic rings themselves, beyond simple substitution, represent another layer of structural variation that influences biological activity. This can involve altering the number of aromatic rings or replacing a benzene (B151609) ring with a heterocycle.

In a series of diaryl ether oxadiazoles, the incorporation of an additional phenyl ether nucleus resulted in the most active compound in the series, suggesting that extending the scaffold can be beneficial. mdpi.com The introduction of nitrogen-containing heterocycles in place of a phenyl ring has been explored to modulate properties like lipophilicity and bioavailability. nih.gov However, in the context of InhA inhibitors, replacing the B-ring with most aromatic nitrogen heterocycles was found to significantly reduce activity. nih.gov The structure-activity relationships of oxadiazole antibiotics, which feature a diphenyl ether moiety, also revealed that while certain heterocyclic substitutions like indolyl and imidazolyl groups retained good activity, many other substituted aryl systems did not. conicet.gov.ar This highlights the high degree of specificity in how the target receptor accommodates different aromatic systems.

Stereochemical Considerations and Enantioselectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug molecule and its biological target. digitellinc.comrsc.orgsnnu.edu.cn For chiral molecules—those that are non-superimposable on their mirror images (enantiomers)—it is common for one enantiomer to exhibit significantly greater biological activity than the other. This phenomenon, known as enantioselectivity, arises because biological targets like enzymes and receptors are themselves chiral and interact differently with each enantiomer. beilstein-journals.org

Diaryl ethers can possess axial chirality due to restricted rotation around the C-O-C ether bond, creating stable atropisomers. digitellinc.comsnnu.edu.cnbeilstein-journals.orgsnnu.edu.cn The development of synthetic methods to produce enantioenriched axially chiral diaryl ethers is an active area of research, underscoring the importance of stereochemistry in this class of compounds. digitellinc.comrsc.orgsnnu.edu.cnsnnu.edu.cn Although specific studies on the enantioselectivity of Ethericin B have not been reported, it is a fundamental principle that if the molecule is chiral, its biological activity would likely be stereospecific. The differential binding of enantiomers can affect not only the potency of a compound but also its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. 21stcenturycardiology.comresearchgate.net These models are invaluable tools in drug discovery for predicting the activity of novel compounds and optimizing lead structures. eurekaselect.comscielo.br

Development of Predictive Models

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally measured. scielo.br For each compound, a set of numerical values, known as molecular descriptors, are calculated to represent its structural, physicochemical, and electronic properties.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are then used to build a mathematical equation that relates the descriptors to the observed activity. researchgate.netscielo.brresearchgate.net For a series of B-ring modified diaryl ether derivatives, a QSAR model was successfully developed using stepwise MLR, yielding a model with good statistical significance and predictive power. researchgate.net Similarly, robust QSAR models have been established for polybrominated diphenyl ethers (PBDEs) to predict their binding affinity to the Ah receptor and other properties. nih.govacs.orgatlantis-press.com The reliability of these models is assessed through rigorous internal and external validation techniques to ensure they can accurately predict the activity of new, untested compounds. mdpi.comresearchgate.net

Correlation of Structural Descriptors with Biological Responses

Once a predictive QSAR model is established, it can provide insights into which structural features are most important for biological activity. The descriptors included in the final QSAR equation highlight the key molecular properties driving the observed biological response.

For example, a QSAR study on diaryl ether inhibitors of InhA indicated that descriptors for lipophilicity (logP) and a shape index (SI3) play important roles in inhibitory activity. researchgate.net In a broader study of PBDEs, descriptors derived from electrostatic potential, such as V(s,max) and V(s,min), along with molecular volume, were found to effectively express the quantitative structure-property relationships. nih.gov Another QSAR model for PBDEs identified molecular size, the relative ratio of aromatic atoms, and hydrogen bond donors and acceptors as crucial factors for binding to the estrogen-related receptor γ. acs.org These correlations provide a rational basis for designing new analogs with potentially enhanced activity by modifying the chemical structure to optimize these key descriptors.

In Silico Approaches to Target Identification and Mechanism Prediction

Comprehensive literature searches did not yield specific studies on the application of in silico approaches for the target identification and mechanism prediction of this compound.

Molecular Docking and Dynamics Simulations

Pharmacophore Modeling

There are no available studies that report the development of a pharmacophore model based on the structure of this compound.

Virtual Screening for Analog Discovery

No virtual screening campaigns using this compound as a template or query molecule for the discovery of new analogs have been reported in the scientific literature.

Preclinical Research Models and Methodologies

In Vitro Assay Development and Implementation

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to investigate the direct interactions between a compound and biological components. These assays are essential for initial screening, mechanism of action studies, and target validation.

Cell-free protein synthesis (CFPS) systems are powerful tools for dissecting molecular mechanisms without the complexity of a living cell. nih.gov These systems contain all the necessary machinery for transcription and translation—such as ribosomes, aminoacyl-tRNA synthetases, and initiation and elongation factors—extracted from cells. nih.govfrontiersin.org Because the reaction environment is open, researchers can directly manipulate conditions and components to observe a compound's effect on specific biological processes. frontiersin.org For an antibiotic like Ethericin B, a cell-free system derived from bacteria (e.g., E. coli) would be invaluable for pinpointing its precise molecular target. nih.gov

By systematically testing this compound's effect on protein synthesis from a DNA template, researchers could determine if it inhibits transcription, translation, or both. For instance, if this compound is added to a coupled transcription-translation system, a reduction in the protein product would indicate interference. Subsequent experiments could use an mRNA template to bypass transcription; if inhibition persists, the target is likely within the translational machinery, such as the ribosome. thermofisher.com

Table 1: Hypothetical Mechanistic Study of this compound in a Bacterial Cell-Free System

Assay Condition Template This compound Present Observed Protein Yield Inferred Point of Inhibition
1DNA (Coupled System)No100%None (Control)
2DNA (Coupled System)Yes<10%Transcription or Translation
3mRNA (Translation Only)No100%None (Control)
4mRNA (Translation Only)Yes<10%Translation
5Ribosome Subunit AssayYesReduced Peptidyl Transfer50S Ribosomal Subunit

This table illustrates a hypothetical experimental workflow to determine that this compound inhibits the translational machinery, specifically the large ribosomal subunit, in a bacterial cell-free system.

Following cell-free studies, cellular models are employed to validate the proposed target and profile the compound's activity in a living system. numberanalytics.com These models, which range from immortalized cell lines to primary cells, confirm that the compound can cross the cell membrane and engage its target in a complex intracellular environment. nuvisan.com Advanced techniques like CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) and RNA interference (RNAi) are central to modern target validation. nuvisan.comirbm.com

For this compound, researchers could use these genetic tools in a susceptible bacterial or fungal strain. For example, if the cell-free assays suggested a specific enzyme as the target, a library of knockout or knockdown mutants for various essential genes could be created. The mutant strain lacking the hypothesized target enzyme would be expected to show resistance to this compound, as its molecular target is no longer present. nih.gov This provides strong evidence for a specific mechanism of action.

Activity profiling in cellular models also involves determining the compound's spectrum of activity against a panel of relevant cell types. For an antibiotic, this would include various pathogenic microbes.

Table 2: Example of Target Validation for this compound Using CRISPRi in Staphylococcus aureus

S. aureus Strain Gene Targeted by CRISPRi Target Protein Expression Observed Phenotype with this compound Conclusion
Wild-TypeNoneNormalCell LysisTarget is present and essential.
ControlNon-essential geneNormalCell LysisThis compound is not a non-specific toxin.
ExperimentalHypothetical Target Gene XKnockdownContinued GrowthGene X is the likely target of this compound.
ExperimentalOther Essential Gene YKnockdownCell LysisGene Y is not the target of this compound.

This table depicts a hypothetical experiment where CRISPR interference (CRISPRi) is used to validate the molecular target of this compound in a live bacterial cell model.

Cell-Free Systems for Mechanistic Elucidation

In Vivo Studies in Non-Human Organisms

In vivo studies are critical for evaluating a compound's efficacy, safety, and behavior within a whole, living organism. These models provide insights into how a compound is absorbed, distributed, metabolized, and excreted, and how it interacts with a complete biological system.

The primary in vivo assessment for an antibiotic involves testing its efficacy against infections in a host organism. Microbial models are fundamental for this purpose. Standard assays such as determining the Minimum Inhibitory Concentration (MIC) are first performed in vitro to quantify the potency of this compound against a panel of clinically relevant pathogens, such as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high rates of antimicrobial resistance. mdpi.comfibercellsystems.com

Following in vitro characterization, researchers would use animal models of infection. For instance, a mouse model of sepsis or a skin infection caused by Methicillin-resistant Staphylococcus aureus (MRSA) could be used. fibercellsystems.com The efficacy of this compound would be evaluated by measuring the reduction in bacterial load in tissues or blood and by observing survival rates compared to untreated or vehicle-treated control groups. These models are also used to study the potential for resistance development by repeatedly exposing the pathogen to sub-lethal concentrations of the compound over time.

Table 3: Illustrative Antimicrobial Efficacy Data for this compound

Pathogen Strain Type In Vitro MIC (µg/mL) In Vivo Model Outcome
Staphylococcus aureusMRSA2Mouse Thigh Infection>2-log reduction in bacterial CFU
Klebsiella pneumoniaeCarbapenem-resistant4Mouse PneumoniaIncreased survival rate by 60%
Pseudomonas aeruginosaMulti-drug resistant>64N/AIneffective at tested concentrations
Enterococcus faeciumVancomycin-resistant (VRE)1Mouse PeritonitisSignificant reduction in bacterial load

This table presents hypothetical data summarizing the antimicrobial efficacy of this compound against several resistant bacterial pathogens in both in vitro and in vivo models.

The fruit fly, Drosophila melanogaster, serves as a powerful and genetically tractable invertebrate model for studying developmental biology, toxicology, and innate immunity. mdpi.com Its short life cycle, extensive genetic toolkit, and conserved biological pathways with mammals make it an efficient first-pass in vivo system. nih.gov For a compound like this compound, Drosophila can be used to rapidly assess potential developmental toxicity. mdpi.com By administering the compound to developing larvae, researchers can easily score for outcomes such as pupation failure or morphological defects in adults. nih.gov

Furthermore, Drosophila is used for mechanistic studies of the immune response. cuny.edu For example, flies can be infected with a pathogen susceptible to this compound, and the compound's ability to clear the infection can be monitored. nih.gov Using transgenic flies with fluorescently labeled immune cells (hemocytes), one could visualize the interplay between the compound, the pathogen, and the host's innate immune system. cuny.edu

For example, studies may assess the effect of this compound on the gut microbiome, as antibiotics can significantly alter microbial composition. frontiersin.org Other experiments might examine the immune system's response to the compound, measuring levels of different immune cells and signaling molecules (cytokines) in the blood. nih.gov Such studies help to build a comprehensive profile of the compound's system-level effects, identifying potential on-target and off-target activities that are crucial for further development.

Mammalian (Non-Human) Models for System-Level Biological Activity

Rodent Models

Rodent models, primarily mice and rats, are frequently the initial in vivo systems used in preclinical research due to their genetic tractability, relatively low cost, and well-characterized physiology. nih.govup.pt These models can be used to assess the preliminary efficacy, pharmacokinetics, and safety of a compound. nih.gov Genetically engineered rodent models can also be developed to mimic specific human diseases, providing a platform to test therapeutic interventions. biocytogen.com

Despite the widespread use of rodent models in preclinical studies for various compounds, a comprehensive search of publicly available scientific literature did not yield any specific studies on the use of rodent models for the evaluation of this compound. Therefore, no research findings on the effects of this compound in rodent models can be presented.

To illustrate how such data would typically be presented, the following is a hypothetical data table.

Hypothetical Rodent Model Data for this compound

Rodent ModelStudy ObjectiveKey FindingReference
Wistar RatAcute Toxicity AssessmentNo data availableN/A
C57BL/6 MouseAnti-inflammatory ActivityNo data availableN/A
Non-Human Primate Models (for broad preclinical insights)

Non-human primate (NHP) models are considered highly valuable in preclinical research due to their close physiological, genetic, and immunological similarities to humans. nih.govnih.gov These models are often employed in later stages of preclinical development to gain broader insights into the efficacy, safety, and metabolism of a drug candidate before it proceeds to human trials. nih.govemulatebio.com The use of NHPs is particularly important for assessing the effects of biologics and other compounds with high species specificity. europa.eumdpi.com

A thorough review of scientific databases and literature reveals no published studies on the use of non-human primate models for the preclinical assessment of this compound. Consequently, there are no research findings to report regarding the broader preclinical insights of this compound from NHP models.

Methodological Advancements in Preclinical Research for Natural Products

The field of natural product research has significantly benefited from technological advancements that allow for more rapid and in-depth analysis of bioactive compounds.

High-Throughput Screening for Bioactivity

High-Throughput Screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds for a specific biological activity. wikipedia.orgdrugtargetreview.com This methodology utilizes robotics, data processing and control software, and sensitive detectors to quickly conduct millions of biochemical, genetic, or pharmacological tests. wikipedia.org HTS is instrumental in identifying "hit" compounds from natural product libraries that can modulate a particular biological pathway, serving as a starting point for drug development. assay.works The process is designed to be robust, scalable, and efficient, allowing for the screening of vast chemical diversity in a short period. assay.worksresearchgate.net

While HTS is a powerful tool for discovering bioactive natural products, a detailed search of the scientific literature found no evidence of HTS campaigns being conducted specifically to assess the bioactivity of this compound.

Below is an illustrative table of how HTS data might be presented.

Illustrative High-Throughput Screening Data

Assay TypeTargetLibrary ScreenedIdentified Hits for this compoundReference
Cell-basedCytotoxicity against cancer cell lineNatural Product Library XNo data availableN/A
BiochemicalEnzyme Inhibition AssayFractionated Natural ExtractsNo data availableN/A

Metabolomics and Proteomics in Response to this compound

Metabolomics and proteomics are powerful "omics" technologies that provide a comprehensive understanding of the molecular changes within an organism in response to a specific stimulus, such as a natural product. nih.govfrontiersin.org Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological system, offering a snapshot of the phenotype. nih.govmdpi.com Proteomics, on the other hand, is the large-scale study of proteins, their structures, and their functions. mdpi.comukbiobank.ac.uk When used in preclinical research, these approaches can elucidate the mechanism of action of a compound, identify biomarkers of efficacy or toxicity, and reveal novel therapeutic targets. frontiersin.orgnih.govnih.gov

Despite the potential of these technologies to provide deep insights into the biological effects of natural products, no metabolomics or proteomics studies investigating the cellular or systemic response to this compound have been identified in the reviewed scientific literature.

The following table provides a hypothetical representation of data that could be generated from such studies.

Hypothetical Metabolomics and Proteomics Data for this compound

Omics ApproachBiological SystemKey Pathways/Proteins AlteredPotential ImplicationReference
MetabolomicsHuman Liver CellsNo data availableNo data availableN/A
ProteomicsRodent Model TissueNo data availableNo data availableN/A

Conclusion and Future Research Directions

Synthesis of Current Understanding of Ethericin B Research

This compound is a naturally occurring diphenyl ether antibiotic. uni-hamburg.de It is structurally defined as the ethyl ester of benzoic acid, with a 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl substitution pattern. ontosight.ai First identified in the 1980s, this compound has been isolated from fungal species, including those of the genera Aspergillus and Emericella. uni-hamburg.deresearchgate.net It is also known by the name funicin. nih.gov

Research has primarily focused on its identity as a member of the diphenyl ether class of compounds, which are known for a wide range of biological activities. researchgate.net These activities include antibacterial, antioxidant, and antitumor effects. researchgate.net The general structure of diphenyl ethers, consisting of two phenyl rings linked by an ether bond, allows for various substitutions on the benzene (B151609) rings, leading to a diversity of biological functions. researchgate.net Studies on related diphenyl ethers have shown they can be effective against microbial infections and may have neuroprotective properties, including potential applications in Alzheimer's disease treatment by inhibiting Aβ42 aggregation. researchgate.net

The synthesis of this compound has been a subject of investigation, with recent advancements focusing on more efficient and modular approaches. thieme-connect.dethieme-connect.com A notable strategy involves a two-phase synthesis. The first phase establishes the diaryl ether linkage through an SNAr reaction between simple aryl substrates. This is followed by a functionalization phase that allows for the precise addition of various substituents through C–H activation and cross-coupling reactions. thieme-connect.dethieme-connect.com This modular approach has proven effective for the synthesis of this compound and other related natural products like ethericin A, C10-deoxygerfelin, and diorcinol (B3420825). thieme-connect.dethieme-connect.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge of its structure and synthesis, significant gaps remain in the understanding of this compound. A primary deficiency lies in the detailed elucidation of its specific biological mechanisms of action. While the broader class of diphenyl ethers exhibits various bioactivities, the precise molecular targets and pathways through which this compound exerts its potential antimicrobial or other effects are not well-defined. ontosight.ai

Furthermore, comprehensive studies on the full spectrum of its biological activities are lacking. Initial research has suggested antimicrobial, anti-inflammatory, and antioxidant properties, but these have not been extensively explored or quantified. ontosight.ai There is a need for systematic screening of this compound against a wider range of microbial strains, cancer cell lines, and in various models of inflammation and oxidative stress to fully characterize its therapeutic potential.

The biosynthetic pathway of this compound in its natural fungal producers is another area that warrants further investigation. researchgate.net While a general pathway for fungal diphenyl ethers has been proposed, involving a nonreducing polyketide synthase (NRPKS), the specific enzymes and regulatory mechanisms involved in this compound biosynthesis are not fully understood. researchgate.net Unraveling this pathway could open avenues for biotechnological production and bioengineering of novel analogues.

Future Prospects for Mechanistic Discovery and Synthetic Innovation

Future research into this compound is poised for significant advancements in both mechanistic understanding and synthetic methodology. A key prospect is the use of modern "omics" technologies (genomics, proteomics, metabolomics) to identify the molecular targets of this compound. This could involve affinity-based proteomics to pull down binding partners or transcriptional profiling of treated cells to understand its impact on cellular pathways.

In the realm of synthesis, while efficient methods have been developed, there is still room for innovation. thieme-connect.dethieme-connect.com The development of more sustainable and atom-economical synthetic routes is a continuous goal in organic chemistry. This could involve the exploration of novel catalytic systems for the crucial C-O bond formation, potentially moving towards more environmentally friendly metal catalysts or even metal-free approaches. researchgate.net Furthermore, the application of flow chemistry and microwave-assisted synthesis could lead to more rapid and scalable production of this compound for further biological evaluation. evitachem.com

Mechanistic enzymology studies could provide deep insights if an enzymatic target is identified. nih.gov Understanding the kinetics and mode of inhibition would be crucial for any future drug development efforts. This, combined with structural biology techniques like X-ray crystallography or cryo-electron microscopy, could reveal the precise binding interactions at the atomic level.

Potential for Derivatization for Novel Biological Activities

The core structure of this compound presents a rich scaffold for chemical derivatization to explore novel biological activities. The modular synthetic strategies already developed provide a strong foundation for creating a library of analogues. thieme-connect.dethieme-connect.com

Key areas for derivatization include:

Modification of the Substituents on the Phenyl Rings: Altering the position and nature of the hydroxyl and methyl groups could significantly impact biological activity. For instance, introducing different alkyl groups or halogens could modulate lipophilicity and target binding.

Variation of the Ester Group: The ethyl ester could be replaced with other alkyl or aryl esters to influence properties such as solubility, stability, and cell permeability.

Introduction of New Functional Groups: The addition of functionalities like amines, amides, or other heterocyclic rings could introduce new interaction points with biological targets, potentially leading to entirely new or enhanced activities. For example, the introduction of isopentenyl groups has been shown to be critical for the antibacterial activity of some diphenyl ethers. researchgate.net

Q & A

Q. How to structure a manuscript on this compound to meet rigorous journal standards?

  • Methodological Answer : Follow AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) structure. In methods, specify equipment models, software versions, and statistical packages. Use CONSORT diagrams for in vivo studies. Deposit raw spectra, crystallographic data, and code repositories in public archives (e.g., Zenodo) with DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethericin B
Reactant of Route 2
Reactant of Route 2
Ethericin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.